Jawsamycin -

Jawsamycin

Catalog Number: EVT-1579255
CAS Number:
Molecular Formula: C32H43N3O6
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Jawsamycin is a polyketide that is 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine in which one of the hydrogens of the amino group is substituted by a (1E,3E)-1-[(1R,1'R,1''R,1'''R,2S,2'R,2''R,2'''S)-2'''-{(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl}[1,1':2',1'':2'',1'''-quater(cyclopropan)]-2-yl]-5-oxopenta-1,3-dien-5-yl group. It is a metabolite isolated from the bacterium, Streptoverticillium fervens and targets the catalytic subunit of the fungal UDP-glycosyltransferase, the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. It exhibits broad spectrum antifungal activity against several pathogenic fungi including Mucorales. It has a role as a bacterial metabolite and an antifungal agent. It is a secondary carboxamide, a member of cyclopropanes, an olefinic compound, a nucleoside analogue and a polyketide.
Overview

Jawsamycin, also known as FR-900848, is a natural product derived from the bacterium Streptomyces luteoverticillatus. It has garnered attention due to its broad-spectrum antifungal properties, particularly against Candida albicans. Jawsamycin functions by inhibiting glycosylphosphatidylinositol biosynthesis, which is crucial for fungal cell wall integrity and function. The compound's unique structural features and biological activity position it as a significant candidate for antifungal drug development.

Source and Classification

Jawsamycin is classified as an oligocyclopropyl-containing natural product. It was first isolated from the fermentation broth of Streptomyces luteoverticillatus, where it was identified through a screening process aimed at discovering inhibitors of glycosylphosphatidylinositol biosynthesis. The compound exhibits potent antifungal activity, making it a valuable subject of study in the field of medicinal chemistry and pharmacology .

Synthesis Analysis

The synthesis of jawsamycin involves complex biosynthetic pathways characterized by polyketide synthesis and cyclopropanation reactions. The key steps in its biosynthesis include:

  • Polyketide Formation: The initial step involves the assembly of a polyketide backbone through the action of specific enzymes that catalyze the condensation of acyl-CoA precursors.
  • Cyclopropanation: A unique aspect of jawsamycin's synthesis is the cyclopropanation reaction, which introduces cyclopropyl groups into the structure. This reaction is facilitated by enzymes such as Jaw5, which catalyzes this transformation during the biosynthetic process .

The fermentation conditions for producing jawsamycin have been optimized to yield approximately 10 mg/l in shake flasks and 5 mg/l in larger scale fermenters .

Molecular Structure Analysis

Jawsamycin has a complex molecular structure characterized by multiple cyclopropyl rings. Its chemical formula is C₁₉H₃₁N₃O₇, and it has a molecular weight of 397.47 g/mol. The presence of cyclopropyl groups contributes to its unique physical and chemical properties, influencing its biological activity.

Structural Data

  • Molecular Formula: C₁₉H₃₁N₃O₇
  • Molecular Weight: 397.47 g/mol
  • Structural Features: The compound contains multiple stereocenters and functional groups that are crucial for its antifungal activity .
Chemical Reactions Analysis

Jawsamycin undergoes various chemical reactions that are essential for its biological activity:

  • Inhibition of Glycosylphosphatidylinositol Biosynthesis: Jawsamycin specifically targets enzymes involved in the GPI biosynthetic pathway, leading to disrupted cell wall integrity in fungi. This mechanism is primarily mediated through inhibition at the level of GlcNAc-phosphatidylinositol formation .
  • Resistance Mechanisms: Studies have identified mutations in genes such as SPT14 and GPI3 that confer resistance to jawsamycin, highlighting its specific interaction with GPI biosynthesis pathways .
Mechanism of Action

The mechanism by which jawsamycin exerts its antifungal effects involves several key processes:

  1. Targeting GPI Biosynthesis: Jawsamycin inhibits early steps in the glycosylphosphatidylinositol biosynthetic pathway, which is critical for anchoring proteins to the fungal cell membrane.
  2. Disruption of Proteostasis: Inhibition of GPI biosynthesis leads to disrupted proteostasis within the endoplasmic reticulum, triggering the unfolded protein response. This response is characterized by the activation of key components such as HAC1 and IRE1, which are essential for cellular stress responses .
  3. Growth Inhibition: The compound exhibits a half maximal inhibitory concentration (IC50) of approximately 7 μM, indicating its potency in inhibiting fungal growth .
Physical and Chemical Properties Analysis

Jawsamycin possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water, affecting its bioavailability.
  • Stability: The stability of jawsamycin under various conditions has implications for its storage and application in therapeutic contexts.
  • Antifungal Activity: Its broad-spectrum antifungal activity makes it a candidate for treating infections caused by various fungi .
Applications

Jawsamycin has significant potential applications in scientific research and medicine:

  • Antifungal Drug Development: Due to its effectiveness against pathogenic fungi, jawsamycin serves as a lead compound for developing new antifungal agents.
  • Research Tool: Its mechanism of action provides insights into GPI biosynthesis and fungal biology, making it a valuable tool for researchers studying fungal pathogens .
  • Natural Product Chemistry: Jawsamycin exemplifies the potential of natural products in drug discovery, highlighting the importance of microbial metabolites in developing new therapeutic agents.
Introduction to Jawsamycin

Historical Discovery and Isolation from Streptomyces spp.

Jawsamycin was first isolated in 1990 from the soil bacterium Streptoverticillium fervens HP-891 (reclassified as Streptomyces fervens) during antimicrobial activity screening [5] [10]. Early characterization revealed broad-spectrum antifungal properties but an enigmatic biosynthetic origin. Unlike typical polyketides, initial isotopic labeling studies demonstrated an unusual biosynthetic feature: Jawsamycin’s carbon backbone does not originate from acetate but likely from glycolate or glyoxylate, indicating a novel polyketide synthase (PKS) pathway [5].

The discovery process accelerated with genome mining of Streptomyces spp. Heterologous expression of the jaw biosynthetic gene cluster (BGC) in 2014 confirmed its identity. The cluster spans ~45 kb and encodes:

  • An iterative type I PKS (Jaw1-Jaw4)
  • A radical S-adenosyl methionine (SAM) cyclopropanase (Jaw5)
  • Nucleotide synthesis enzymes for the 5’-amino-5’-deoxy-5,6-dihydrouridine moiety [2] [7].

Table 1: Key Streptomyces Strains Producing Jawsamycin

StrainIsolation SourceSignificance
S. fervens HP-891Soil sampleOriginal source; antifungal activity identified
S. albireticuliGenome-minedRevealed novel cyclopropanating enzymes
S. roseoverticillatusEnvironmental isolateBiosynthetic gene cluster characterized

Subsequent studies identified homologous BGCs in phylogenetically diverse Streptomyces, suggesting evolutionary conservation of this pathway [3] [9]. Strain optimization enabled scaled fermentation, yielding 5–10 mg/L in bioreactors—a critical advance for functional studies [1].

Structural Uniqueness: Polycyclopropanated Polyketide-Nucleoside Hybrid

Jawsamycin’s structure (C₃₅H₄₈N₄O₈; CAS 120500-69-8) combines two distinct pharmacophores:

  • A polycyclopropanated fatty acid chain containing up to five cyclopropane rings
  • A modified nucleoside (5’-amino-5’-deoxy-3,4,5,6-tetrahydrouridine) [4] [10].

Table 2: Key Structural Features and Functional Implications

Structural ElementChemical SignificanceBiosynthetic Origin
Cyclopropane rings (5 units)Strain energy enhances reactivity; critical for target bindingRadical SAM-mediated cyclopropanation by Jaw5
Conjugated diene systemElectron delocalization enhances membrane permeabilityIterative PKS chain extension
5,6-Dihydrouridine moietyUnusual nucleoside confers water solubilityPyrimidine biosynthesis pathway

The cyclopropane rings adopt a stereospecific 1R,2R configuration and are attached via an amide bond to the nucleoside. Biosynthesis occurs through a stepwise process:

  • The PKS assembles a linear polyene chain.
  • Jaw5 sequentially installs cyclopropanes via radical-mediated methylene transfer from SAM.
  • Timing is regulated by a kinetic balance between PKS chain elongation and cyclopropanation—slower cyclopropanation leads to "gapped" analogs with fewer rings [7] [2].

X-ray crystallography confirms the rings force bond angles of ≈60°, creating significant torsional strain. This strain is key to both its biological activity and energetic potential .

Significance in Antifungal Research and Biofuel Development

Antifungal Mechanism

Jawsamycin selectively inhibits fungal Spt14/Gpi3, the catalytic subunit of UDP-glycosyltransferase that catalyzes the first step of glycosylphosphatidylinositol (GPI) anchor biosynthesis. GPI anchors tether >30 critical proteins to the fungal cell wall. Inhibition compromises cell wall integrity, induces endoplasmic reticulum stress, and exposes immunogenic β-glucans [1] [4].

Key findings:

  • Selectivity: 50-fold greater affinity for fungal Spt14 vs. human PIG-A homolog
  • Spectrum: Potent against Mucorales (e.g., Rhizopus delemar), including strains resistant to azoles
  • In vivo efficacy: Reduced fungal burden in murine pulmonary mucormycosis models at 10 mg/kg [4] [1].

Table 3: Antifungal Targets of Jawsamycin vs. Clinical Agents

Molecular TargetCompound ClassSpectrum Limitations
Spt14 (GPI anchor pathway)JawsamycinActive against Mucorales
β-1,3-glucan synthaseEchinocandinsIneffective against Mucorales
Ergosterol synthesisAzolesRising resistance in Aspergillus spp.

Biofuel Applications

The strained cyclopropane rings store exceptional energy due to:

  • High bond angle strain (≈27 kcal/mol per ring)
  • Density of cyclopropane C-C bonds

In 2022, Lawrence Berkeley Lab engineered Streptomyces to produce "fuelimycin"—a jawsamycin-derived polycyclopropanated fatty acid methyl ester (POP-FAME). Key properties:

  • Energy density: 50 MJ/L (vs. 32 MJ/L for gasoline; 35 MJ/L for JetA)
  • Stability: Safe at room temperature, unlike explosive petrochemical analogs
  • Sustainability: Biosynthesized from plant biomass .

This mirrors Soviet-era rocket fuel Syntin, but with a biosynthetic route avoiding toxic intermediates. Deoxygenated POP-FAMEs could enable carbon-neutral jet fuels with 30% higher payload capacity .

Properties

Product Name

Jawsamycin

IUPAC Name

(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide

Molecular Formula

C32H43N3O6

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C32H43N3O6/c1-16-10-17(16)6-7-19-12-21(19)23-14-25(23)24-13-22(24)20-11-18(20)4-2-3-5-27(36)33-15-26-29(38)30(39)31(41-26)35-9-8-28(37)34-32(35)40/h2-7,16-26,29-31,38-39H,8-15H2,1H3,(H,33,36)(H,34,37,40)/b4-2+,5-3+,7-6+/t16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26-,29-,30-,31-/m1/s1

InChI Key

QOOORVUXEUQEKV-KNLYTHMISA-N

SMILES

CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O

Synonyms

FR 900848
FR-900848

Canonical SMILES

CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O

Isomeric SMILES

C[C@@H]1C[C@H]1/C=C/[C@@H]2C[C@H]2[C@@H]3C[C@H]3[C@@H]4C[C@H]4[C@@H]5C[C@H]5/C=C/C=C/C(=O)NC[C@@H]6[C@H]([C@H]([C@@H](O6)N7CCC(=O)NC7=O)O)O

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